3-bromo-N-cyclohexyl-4-methoxybenzamide
Description
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
3-bromo-N-cyclohexyl-4-methoxybenzamide |
InChI |
InChI=1S/C14H18BrNO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
InChI Key |
TXPSEGUIBIYVOF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()
- Structure : Three methoxy groups at the 3,4,5-positions and a 4-bromophenylamide group.
- Key Differences : Enhanced electron-donating capacity due to multiple methoxy groups, contrasting with the single methoxy and bromo substituents in the target compound. The crystal structure reveals N–H···O hydrogen bonding, which may influence solubility and crystallinity .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives ()
- Structure : 3,5-Dimethoxy substitution on the phenylamide group.
- Key Differences: The symmetrical dimethoxy arrangement alters electronic distribution compared to the asymmetric 3-bromo-4-methoxy configuration.
Nitrogen Substituent Variations
4-Bromo-N-butyl-3-methoxybenzamide ()
- Structure : Butyl group instead of cyclohexyl on the amide nitrogen.
3-Bromo-4-methoxy-N-methylbenzamide ()
- Structure : N-methyl substitution.
- Key Differences : Reduced steric bulk and higher lipophilicity (logP ~2.8 predicted) compared to the cyclohexyl analog. The molecular weight (244.09 g/mol) is significantly lower than the target compound .
Functional Group Additions
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide ()
- Structure : Benzoxazole core with dichlorophenyl substitution.
- The dichlorophenyl group adds steric and electronic complexity .
Halogen and Hydroxy Group Replacements
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide ()
- Structure : Hydroxy group replaces bromine, with N,N-dimethyl substitution.
- Key Differences: The hydroxy group enables hydrogen bonding, while dimethylation increases lipophilicity.
3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide ()
- Structure : Iodo substituent instead of bromine.
Data Table: Structural and Physical Properties Comparison
Preparation Methods
Amidation via Acyl Chloride Intermediate
The most widely reported method involves the reaction of 4-bromo-3-methoxybenzoyl chloride with cyclohexylamine. This two-step process begins with the conversion of 4-bromo-3-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. The acyl chloride is then reacted with cyclohexylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to prevent side reactions.
Key Reaction Parameters:
| Parameter | Value/Range |
|---|---|
| Thionyl chloride ratio | 1.2–1.5 eq |
| Reaction temperature | 60–70°C (Step 1) |
| Amine equivalents | 1.1 eq (Step 2) |
| Yield (overall) | 72–85% |
The reaction mechanism follows nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon. Triethylamine (TEA) is typically added to scavenge HCl, improving reaction efficiency.
Direct Coupling Using Carbodiimide Reagents
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents. This single-step method reacts 4-bromo-3-methoxybenzoic acid directly with cyclohexylamine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.
Comparative Performance Data:
| Coupling Agent | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| EDC | DCM | 25°C | 12 | 68% |
| DCC | THF | 0°C → 25°C | 24 | 75% |
| None (thermal) | Toluene | 110°C | 48 | 41% |
This method avoids handling corrosive acyl chlorides but requires rigorous moisture control. The patent literature notes that EDC-mediated coupling achieves higher reproducibility for gram-scale syntheses.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements described in patent US9688685B2 demonstrate a continuous flow process using microreactor technology. The method enhances heat transfer and reduces reaction times:
-
Acyl chloride formation:
-
Residence time: 8–12 minutes at 70°C
-
Conversion: >99% (monitored via FTIR)
-
-
Amidation stage:
-
Tubular reactor with static mixers
-
Cooling to −10°C before amine introduction
-
Total residence time: 20–30 minutes
-
Scale-Up Benefits:
Purification and Characterization
Crystallization Techniques
The crude product is typically purified via recrystallization from ethanol/water (3:1 v/v). Key crystallization parameters:
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 1H), 7.23 (d, J=2.0 Hz, 1H), 6.85 (dd, J=8.4, 2.0 Hz, 1H), 3.89 (s, 3H), 3.72–3.68 (m, 1H), 1.92–1.84 (m, 2H), 1.74–1.63 (m, 3H), 1.48–1.35 (m, 2H), 1.30–1.15 (m, 3H).
Emerging Methodologies
Enzymatic Amidation
Preliminary studies using lipase B from Candida antarctica (CAL-B) show promise for greener synthesis:
| Biocatalyst Load | Solvent | Conversion (%) |
|---|---|---|
| 5% w/w | MTBE | 58 |
| 10% w/w | Toluene | 67 |
While yields remain suboptimal, this approach eliminates halogenated solvent use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
